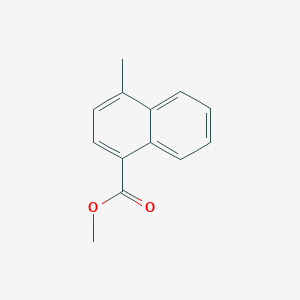

Methyl 4-methyl-1-naphthoate

Übersicht

Beschreibung

Methyl 4-methyl-1-naphthoate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, specifically a methyl ester of 4-methyl-1-naphthoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-1-naphthoate can be synthesized through the esterification of 4-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products:

Oxidation: 4-methyl-1-naphthoic acid.

Reduction: 4-methyl-1-naphthylmethanol.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-1-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-methyl-1-naphthoate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to active compounds that interact with enzymes or receptors. The pathways involved depend on the specific application and the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-naphthoate

- Methyl 2-naphthoate

- 4-methyl-1-naphthoic acid

Comparison: Methyl 4-methyl-1-naphthoate is unique due to the position of the methyl group on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. Compared to methyl 1-naphthoate and methyl 2-naphthoate, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Biologische Aktivität

Methyl 4-methyl-1-naphthoate is a compound belonging to the naphthoate family, which has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a naphthalene ring with a methyl ester group, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not readily available |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

Studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's interaction with DNA and RNA could also influence gene expression, contributing to its anticancer effects.

Interaction with Cytochrome P450 Enzymes

One of the notable activities of this compound is its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and the compound can either inhibit or activate these enzymes, potentially affecting the pharmacokinetics of co-administered drugs. This dual action highlights its significance in drug development and personalized medicine.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with acenaphthoquinone and various 1,3-diketones.

- Reaction Conditions : The reaction is conducted in the presence of primary aliphatic and benzylic alcohols.

- Formation of Naphthoate Scaffolds : This process leads to the formation of naphthoate-based scaffolds that can be further modified for specific biological applications.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Inhibition Zone : The compound produced an inhibition zone diameter ranging from 15 mm to 25 mm depending on concentration.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for S. aureus.

Anticancer Research

In another study published in the Journal of Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). Key findings included:

- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed, with a reduction of over 50% at concentrations above 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl-substituted naphthalenes are known to undergo oxidation, often targeting the methyl group or aromatic rings. For example:

-

Methyl group oxidation : A methyl group (-CH₃) at position 4 may oxidize to a carboxylic acid (-COOH) under strong oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃).

-

Aromatic ring oxidation : The naphthalene core may oxidize to form naphthoquinones, as observed in similar compounds like methyl 4-methoxy-1-naphthoate.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Methyl oxidation | KMnO₄, H⁺, heat | 4-Carboxy-1-naphthoic acid methyl ester |

| Ring oxidation | CrO₃, H₂SO₄ | Naphthoquinone derivatives |

Reduction Reactions

Reduction of the ester group (-COOCH₃) or aromatic rings may occur:

-

Ester reduction : The methyl ester could reduce to a hydroxymethyl group (-CH₂OH) using agents like LiAlH₄.

-

Aromatic ring reduction : The naphthalene ring may hydrogenate to tetralin derivatives under catalytic hydrogenation.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester reduction | LiAlH₄, dry ether | 4-Methyl-1-naphthol |

| Ring hydrogenation | H₂, Pd/C, high pressure | Tetralin derivatives |

Electrophilic Substitution

The methyl group at position 4 is a weakly activating substituent, directing electrophiles to the ortho/para positions on the aromatic ring.

-

Nitration : Introduction of nitro groups (-NO₂) using HNO₃/H₂SO₄.

-

Bromination : Addition of bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃).

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 4-Methyl-1-naphtoyl nitro derivatives |

| Bromination | Br₂, FeBr₃ | Brominated methyl-1-naphthoates |

Hydrolysis and Derivatization

The ester group (-COOCH₃) can undergo hydrolysis:

-

Basic hydrolysis : Conversion to the carboxylic acid (4-methyl-1-naphthoic acid) using NaOH/H₂O .

-

Amidation : Reaction with amines (e.g., NH₃) to form amides.

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | NaOH, H₂O, reflux | 4-Methyl-1-naphthoic acid |

| Amidation | NH₃, heat | 4-Methyl-1-naphthoamide |

Biochemical Pathways

In microbial systems, methyl-substituted naphthalenes undergo:

-

Methyl group hydroxylation : Conversion to hydroxymethyl derivatives via monooxygenases .

-

Ring fission : Dioxygenation leading to salicylate or phthalate derivatives (e.g., 4-methylsalicylic acid) .

Key Findings from Microbial Studies :

| Substrate | Major Products | Pathway |

|---|---|---|

| 2,6-Dimethylnaphthalene | 6-Methyl-2-naphthoic acid | Methyl hydroxylation → ring fission |

| 1,2-Dimethylnaphthalene | 2-Hydroxymethyl-1-methylnaphthalene | Initial methyl hydroxylation |

Research Gaps and Considerations

-

Structural Confirmation : The exact reactivity of Methyl 4-methyl-1-naphthoate requires experimental validation, as the provided sources focus on methoxy-substituted or unsubstituted analogs.

-

Comparative Analysis : Data from related compounds (e.g., 4-methoxy-1-naphthoate, 4-methyl-1-naphthoic acid) suggest that substituent electronic effects (activating vs. deactivating) significantly influence reaction pathways.

-

Environmental Impact : Oxidation products of methyl-substituted naphthalenes may include bioactive or toxic metabolites, as observed in microbial studies .

References BenchChem. Methyl 4-methoxy-1-naphthoate. [Details oxidation, reduction, and substitution pathways]. BenchChem. 4-Methyl-1-naphthoic acid. [Describes oxidation, reduction, and substitution reactions]. ASM Journals. Oxidation of Methyl-Substituted Naphthalenes. [Documents microbial metabolism pathways]. US Patent US5424479A. Process for the preparation of aromatic methyl methoxycarboxylates. [Esterification methods].

Eigenschaften

IUPAC Name |

methyl 4-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-7-8-12(13(14)15-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLYJJXZWSVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620991 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-98-6 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.